
1-((1-methyl-1H-imidazol-5-yl)methyl)-4-(trifluoromethyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-Methyl-1H-imidazol-5-yl)methyl)-4-(trifluoromethyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a trifluoromethyl group and an imidazole moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1-methyl-1H-imidazole and 4-(trifluoromethyl)piperidine.
Step 1: The first step involves the alkylation of 1-methyl-1H-imidazole with a suitable alkylating agent, such as chloromethyl methyl ether, to form 1-((chloromethyl)-1H-imidazole.
Step 2: The resulting intermediate is then reacted with 4-(trifluoromethyl)piperidine under basic conditions (e.g., using a base like sodium hydride) to yield the final product, this compound.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions, potentially forming N-oxides.
Reduction: The compound can be reduced under hydrogenation conditions, affecting the imidazole ring or the piperidine ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally less reactive due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst is commonly used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of N-oxides of the imidazole ring.
Reduction: Hydrogenated derivatives of the imidazole or piperidine rings.
Substitution: Substituted derivatives where the trifluoromethyl group is replaced by the nucleophile.
科学研究应用
1-((1-Methyl-1H-imidazol-5-yl)methyl)-4-(trifluoromethyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-((1-methyl-1H-imidazol-5-yl)methyl)-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions and electronic effects.
相似化合物的比较
1-((1-Methyl-1H-imidazol-5-yl)methyl)-4-methylpiperidine: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-((1-Methyl-1H-imidazol-5-yl)methyl)-4-chloropiperidine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
Uniqueness: 1-((1-Methyl-1H-imidazol-5-yl)methyl)-4-(trifluoromethyl)piperidine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for enhancing the pharmacokinetic properties of drug candidates.
属性
IUPAC Name |
1-[(3-methylimidazol-4-yl)methyl]-4-(trifluoromethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3/c1-16-8-15-6-10(16)7-17-4-2-9(3-5-17)11(12,13)14/h6,8-9H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBHINARHUMWTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CN2CCC(CC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
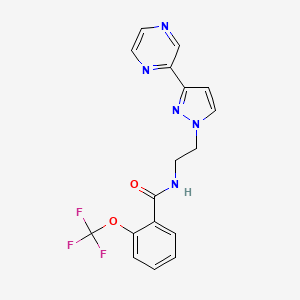
![methyl (4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2572038.png)
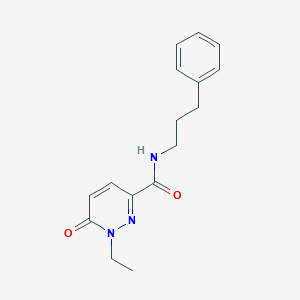
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2572041.png)
![3-chloro-2-methyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2572042.png)
![1-Piperidinecarboxylic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2R,3S)-](/img/structure/B2572043.png)

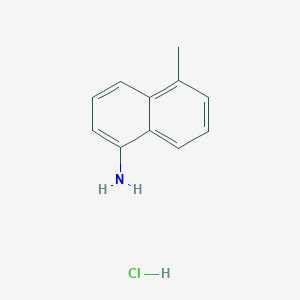
![1-(benzyloxy)-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2572050.png)
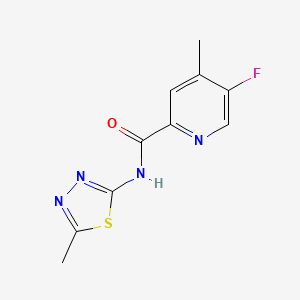
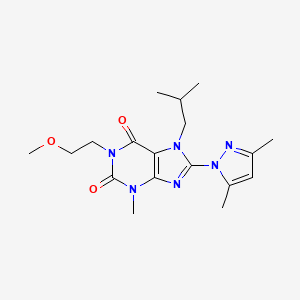
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-indole-5-carboxamide](/img/structure/B2572056.png)
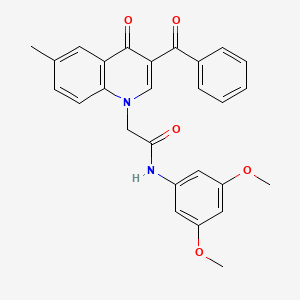
![N-[3,5-bis(trifluoromethyl)phenyl]-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2572059.png)
